4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile
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Overview
Description
4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile is a complex organic compound that features a bromine atom, a benzonitrile group, and a hexahydropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2-chlorobenzonitrile
- 4,4’-Dibromo-2,2’-bipyridine
- Dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate
Comparison: Compared to similar compounds, 4-Bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C11H8BrN3O2 |
---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)benzonitrile |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-2-1-7(6-13)9(5-8)15-4-3-10(16)14-11(15)17/h1-2,5H,3-4H2,(H,14,16,17) |
InChI Key |
IHQLOIJRCVXUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
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